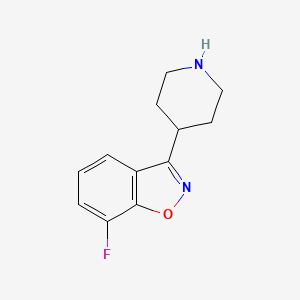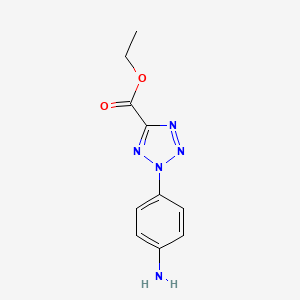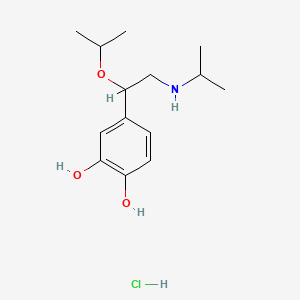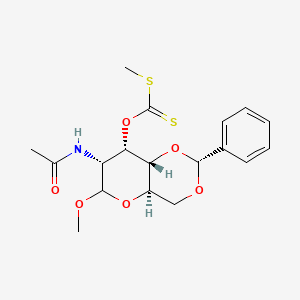
7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: is a chemical compound that belongs to the class of benzisoxazoles. This compound is characterized by the presence of a fluorine atom at the 7th position, a piperidinyl group at the 3rd position, and a benzisoxazole core structure. Benzisoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Benzisoxazole Core: This can be achieved through the cyclization of an appropriate precursor, such as an o-nitrobenzyl derivative, under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions, often using piperidine or its derivatives as nucleophiles.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzisoxazole core, potentially leading to the formation of reduced benzisoxazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxide derivatives of the piperidinyl group.
Reduction Products: Reduced benzisoxazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is used as a building block in organic synthesis for the development of new chemical entities with potential biological activities.
Biology: In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs for neurological and psychiatric disorders.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the piperidinyl group play crucial roles in enhancing the compound’s binding affinity and selectivity. The benzisoxazole core structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- 7-Fluoro-3-(4-piperidinyl)-1H-indole
- 7-Fluoro-3-(4-piperidinyl)-1H-benzimidazole
- 7-Fluoro-3-(4-piperidinyl)-1H-benzothiazole
Comparison: Compared to these similar compounds, 7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is unique due to its benzisoxazole core, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H13FN2O |
|---|---|
Poids moléculaire |
220.24 g/mol |
Nom IUPAC |
7-fluoro-3-piperidin-4-yl-1,2-benzoxazole |
InChI |
InChI=1S/C12H13FN2O/c13-10-3-1-2-9-11(15-16-12(9)10)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2 |
Clé InChI |
CAIBAOYZWXTBNC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=NOC3=C2C=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene](/img/structure/B13447129.png)




![1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B13447156.png)
![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B13447158.png)

![2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI)](/img/structure/B13447165.png)

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13447177.png)



